2-(Bromomethyl)thiazole

Description

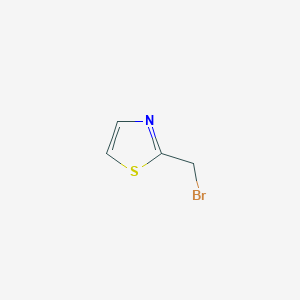

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c5-3-4-6-1-2-7-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJOGHYLJSXTDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568380 | |

| Record name | 2-(Bromomethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131654-56-3 | |

| Record name | 2-(Bromomethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Bromomethyl)thiazole CAS number 131654-56-3

An In-Depth Technical Guide to 2-(Bromomethyl)thiazole (CAS: 131654-56-3)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development and materials science. We will move beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application, offering field-proven insights into its utility.

Core Chemical Identity and Physicochemical Properties

This compound is a five-membered heterocyclic compound distinguished by a thiazole ring substituted at the C2 position with a bromomethyl group.[1] This seemingly simple structure is a powerhouse of synthetic potential, primarily due to the high reactivity of the bromomethyl moiety, which acts as a versatile chemical handle for molecular elaboration.[1][2] Its core properties are summarized below.

| Property | Value | Source |

| CAS Number | 131654-56-3 | [3][4] |

| Molecular Formula | C₄H₄BrNS | [4] |

| Molecular Weight | 178.05 g/mol | [4] |

| Synonyms | 2-(bromomethyl)-1,3-thiazole | [4][5] |

| Purity | Typically >95-98% | [4] |

| Storage Conditions | Store in a dry, cool, well-ventilated place. Often under inert atmosphere and refrigerated or frozen (-20°C). | [6][7][8] |

Synthesis and Mechanistic Rationale

The preparation of this compound hinges on the selective introduction of a bromine atom onto the methyl group of a 2-methylthiazole precursor. The most prevalent and effective method involves a free-radical bromination, a choice dictated by the need to avoid electrophilic aromatic substitution on the thiazole ring itself.

Primary Synthetic Pathway: Free-Radical Bromination

The method of choice is the reaction of 2-methylthiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), often under UV irradiation.

-

Causality of Reagent Choice : NBS is selected because it provides a low, constant concentration of bromine (Br₂) in the reaction medium, which is crucial for favoring radical substitution on the alkyl side-chain over electrophilic addition to the aromatic ring. The thiazole ring is relatively electron-rich and could otherwise undergo direct bromination.[2] The initiator (AIBN or BPO) serves to generate the initial radical species required to start the chain reaction.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. anaxlab.com [anaxlab.com]

- 5. This compound - CAS:131654-56-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. fishersci.com [fishersci.com]

- 7. 131748-91-9 CAS MSDS (2-BROMO-5-BROMOMETHYL-THIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 2-BROMO-5-BROMOMETHYL-THIAZOLE | 131748-91-9 [amp.chemicalbook.com]

2-(Bromomethyl)thiazole molecular weight and formula

An In-Depth Technical Guide to 2-(Bromomethyl)thiazole: Synthesis, Reactivity, and Applications

Introduction

Thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen, serves as a foundational scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to numerous clinically approved drugs and advanced functional materials, owing to the ring's unique electronic properties and diverse reactive sites.[2][3] Among the vast family of thiazole derivatives, this compound stands out as a highly versatile and reactive synthetic intermediate. The presence of a bromomethyl group at the C-2 position provides a crucial handle for introducing a wide array of functional groups, making it an invaluable building block for drug development professionals and materials scientists.

This guide provides a comprehensive technical overview of this compound, covering its core molecular properties, synthesis, chemical reactivity, and key applications. It is designed for researchers and scientists, offering field-proven insights and detailed experimental protocols to facilitate its effective use in the laboratory.

Core Molecular Properties

This compound is a halogenated heterocyclic compound. Its fundamental properties are summarized below. For research purposes, it is often supplied as a hydrobromide salt, which enhances its stability.

| Property | Data | Source(s) |

| Chemical Name | This compound | J&W Pharmlab[4] |

| Molecular Formula | C₄H₄BrNS | J&W Pharmlab[4] |

| Molecular Weight | 178.05 g/mol | Sigma-Aldrich, J&W Pharmlab[4] |

| CAS Number | 131654-56-3 | J&W Pharmlab[4] |

| Appearance | Typically a liquid or low-melting solid | N/A |

| Synonyms | Thiazole, 2-(bromomethyl)- | N/A |

Note: The hydrobromide salt (C₄H₅Br₂NS) has a molecular weight of 258.96 g/mol .[5][6]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the radical bromination of 2-methylthiazole. This reaction selectively functionalizes the methyl group, leaving the aromatic thiazole ring intact. The standard protocol involves using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Reaction Mechanism

The reaction proceeds via a free-radical chain mechanism:

-

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form free radicals.

-

Propagation:

-

The initiator radical abstracts a hydrogen atom from NBS to generate a bromine radical.

-

The bromine radical abstracts a hydrogen atom from the methyl group of 2-methylthiazole, forming a stable thiazol-2-ylmethyl radical. The stability is enhanced by resonance with the thiazole ring.

-

This radical reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical, which continues the chain reaction.

-

-

Termination: The reaction terminates when two radicals combine.

Experimental Protocol: Radical Bromination of 2-Methylthiazole

Materials:

-

2-Methylthiazole

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

Procedure:

-

Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylthiazole (1 equivalent) in CCl₄.

-

Reagent Addition: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (approx. 0.05 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 2-4 hours. Monitor the reaction progress by TLC or GC-MS. The reaction is often accompanied by the formation of succinimide, which precipitates as a white solid.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide precipitate.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine in a separatory funnel.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound is dominated by the reactivity of its bromomethyl group.[7] The carbon-bromine bond is polarized, and the bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. This reactivity is analogous to that of a benzylic halide, as the thiazole ring can stabilize an adjacent positive charge, allowing for both SN1 and SN2 reaction pathways.[7]

Nucleophilic Substitution Reactions

This compound readily reacts with a wide range of nucleophiles, enabling the construction of more complex molecular architectures.[7] This makes it a cornerstone intermediate for creating libraries of compounds in drug discovery.

-

With Amines: Forms 2-(aminomethyl)thiazole derivatives.

-

With Thiols: Yields 2-(thiomethyl)thiazole derivatives.

-

With Alcohols/Phenols: Produces 2-(alkoxymethyl)thiazole ethers.

-

With Carbanions: Creates new carbon-carbon bonds.

These reactions have been instrumental in synthesizing compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][8]

Application Workflow: Synthesis of a Thiazole-based Amine

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine using this compound.

Materials:

-

This compound

-

Primary or secondary amine (1 equivalent)

-

A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 1.5 equivalents)

-

A polar aprotic solvent (e.g., acetonitrile (ACN) or dimethylformamide (DMF))

-

Standard laboratory glassware

Procedure:

-

Setup: Dissolve the amine (1 equivalent) and the base (1.5 equivalents) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the flask at room temperature.

-

Reaction: Stir the mixture at room temperature for 6-12 hours or until the starting material is consumed, as monitored by TLC. Gentle heating may be required for less reactive amines.

-

Workup:

-

Quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification: Concentrate the solution and purify the crude product by column chromatography to obtain the desired N-alkylated product.

Role as a Synthetic Intermediate

Caption: Reactivity of this compound with various nucleophiles.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. Below are the expected spectroscopic data based on its structure and analysis of similar compounds.[7][9][10]

| Technique | Expected Data |

| ¹H NMR | δ ~7.8-8.0 ppm (d, 1H, thiazole H5), δ ~7.4-7.6 ppm (d, 1H, thiazole H4), δ ~4.8-5.0 ppm (s, 2H, -CH₂Br) |

| ¹³C NMR | δ ~168-170 ppm (Thiazole C2), δ ~144-146 ppm (Thiazole C4), δ ~122-124 ppm (Thiazole C5), δ ~30-33 ppm (-CH₂Br)[7] |

| IR (Infrared) | ~3100 cm⁻¹ (C-H stretch, aromatic), ~1500-1450 cm⁻¹ (C=N, C=C stretch, thiazole ring), ~1250 cm⁻¹ (C-Br stretch) |

| MS (EI) | M⁺ peak at m/z 177/179 (due to ⁷⁹Br/⁸¹Br isotopes), fragmentation peak at m/z 98 (M - Br, thiazol-2-ylmethyl cation) |

Protocol: General Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[9]

-

IR Spectroscopy: Obtain the spectrum using an ATR-FTIR spectrometer by placing a small drop of the neat liquid sample directly on the crystal.[9]

-

Mass Spectrometry: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol) into a mass spectrometer using an Electron Ionization (EI) source at 70 eV.[9]

Handling, Storage, and Safety

As a reactive alkylating agent, this compound must be handled with appropriate caution. The following guidelines are based on safety data for structurally related brominated and thiazole-based compounds.[11][12][13][14]

| Aspect | Guideline |

| Hazards | Causes skin irritation and serious eye damage.[12][14] May cause respiratory irritation.[14] Harmful if swallowed. |

| PPE | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11] Handle in a well-ventilated fume hood.[12][13] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][13] Keep away from incompatible materials such as strong oxidizing agents and bases.[13] Refrigeration (2-8°C) is often recommended for long-term stability.[6][11] |

| First Aid | Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[11][12] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12] Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[11] Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[11][14] |

Conclusion

This compound is a synthetically powerful and versatile building block. Its well-defined reactivity, centered on the bromomethyl group, provides a reliable entry point for the elaboration of the thiazole scaffold. This enables the synthesis of novel compounds with significant potential in drug discovery and materials science. By understanding its properties, synthesis, and handling requirements, researchers can effectively leverage this intermediate to advance their scientific objectives.

References

- Angene Chemical. (2025). Safety Data Sheet - Ethyl this compound-5-Carboxylate.

- Thor GmbH. (2019). Safety data sheet.

- Anax Laboratories. (n.d.). 1263378-94-4 | this compound hydrobromide.

- National Center for Biotechnology Information. (n.d.). 2-(bromomethyl)-4,4-dimethyl-5H-1,3-thiazole. PubChem Compound Database.

- AK Scientific, Inc. (n.d.). Safety Data Sheet - 4-Bromo-2-(bromomethyl)thiazole.

- Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792.

- Boland, J. S., et al. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951.

- ResearchGate. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF.

- Aitken, K. M., et al. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Chemical Crystallography, 45, 477-483.

- Smith, R. M., et al. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education.

- Soleymani, R., et al. (2012). Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl)-2-Mercaptothiazole Structure. Oriental Journal of Chemistry, 28(2), 627-638.

- McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.

- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

- In-review. (2024). A review on thiazole based compounds & it's pharmacological activities.

- ResearchGate. (n.d.). Application and synthesis of thiazole ring in clinically approved drugs.

- Kumar, R., et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 8(44), 41297–41321.

Sources

- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. jwpharmlab.com [jwpharmlab.com]

- 5. anaxlab.com [anaxlab.com]

- 6. 1263378-94-4|this compound hydrobromide|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. angenechemical.com [angenechemical.com]

- 12. leap.epa.ie [leap.epa.ie]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Bromomethyl)thiazole

Introduction: The Strategic Importance of 2-(Bromomethyl)thiazole in Synthesis

This compound (CAS No. 131654-56-3) is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its value is anchored in the unique electronic properties of the thiazole ring combined with the high reactivity of the bromomethyl group. This guide offers an in-depth exploration of the physical properties, spectroscopic characteristics, synthesis, and reactivity of this compound, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

The thiazole moiety is a key pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its relative metabolic stability. The introduction of a bromomethyl group at the 2-position transforms the stable thiazole core into a versatile electrophilic scaffold. The bromine atom serves as an excellent leaving group, analogous to a benzylic halide, facilitating a wide array of nucleophilic substitution reactions. This reactivity allows for the strategic introduction of the thiazole nucleus into diverse molecular architectures, making this compound an indispensable tool for lead optimization and the construction of complex molecular targets.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is provided below. These properties are fundamental for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 131654-56-3 | [1][2][3] |

| Molecular Formula | C₄H₄BrNS | [1][2][3] |

| Molecular Weight | 178.05 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 199 °C (at 760 mmHg) | [4] |

| Density | 1.751 g/cm³ | [4] |

| Flash Point | 74 °C | [4] |

| Vapor Pressure | 0.5 ± 0.4 mmHg at 25°C (Predicted) | [4] |

| Refractive Index | 1.613 (Predicted) | [4] |

| Synonyms | 2-(bromomethyl)-1,3-thiazole, Thiazole, 2-(bromomethyl)- | [2][4] |

Molecular Structure and Reactivity

The structure of this compound is fundamental to its reactivity. The thiazole ring is an electron-deficient aromatic system, which influences the adjacent bromomethyl group.

Figure 2: Workflow for the synthesis of this compound.

Disclaimer: This is a representative protocol adapted from established procedures for similar heterocyclic brominations. Researchers should conduct their own risk assessment and optimization.

Materials:

-

2-Methylthiazole

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylthiazole (1.0 eq.) and carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (approx. 0.02 eq.).

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. Filter off the solid succinimide byproduct.

-

Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation to afford a colorless to pale yellow liquid.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Hazards: It is classified as an irritant. It may cause skin, eye, and respiratory irritation. As a reactive alkylating agent, it should be treated as potentially toxic and corrosive. [1][5]* PPE: Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste in accordance with local regulations. Do not allow it to enter drains. [5]

Key Application: Nucleophilic Substitution Reactions

The primary utility of this compound is as an electrophile in nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of the thiazol-2-ylmethyl moiety to a wide variety of nucleophiles.

Figure 3: General workflow for nucleophilic substitution.

Experimental Protocol: Synthesis of a Thiazolylmethyl Ether

This protocol details a typical Sₙ2 reaction with an alkoxide nucleophile.

Materials:

-

This compound

-

Phenol or an aliphatic alcohol (e.g., butanol)

-

Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

-

Anhydrous dimethylformamide (DMF) or acetonitrile

-

Ethyl acetate

-

Water and Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Nucleophile Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.0 eq.) in anhydrous DMF.

-

Deprotonation: Cool the solution to 0°C and add a base such as sodium hydride (1.1 eq.) portion-wise. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

-

Addition of Electrophile: Add a solution of this compound (1.05 eq.) in a small amount of anhydrous DMF dropwise to the nucleophile solution at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of water at 0°C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with water (2x) and brine (1x). Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Solubility Profile and Determination

While comprehensive quantitative solubility data for this compound in various organic solvents is not widely published, its structure suggests it will be soluble in a range of common polar aprotic and non-polar organic solvents such as dichloromethane, tetrahydrofuran (THF), ethyl acetate, and acetone. Its solubility in polar protic solvents like ethanol and methanol is also expected to be good. For precise quantitative determination, the "shake-flask" method is the gold standard.

Protocol for Equilibrium Solubility Determination

This protocol allows for the accurate measurement of solubility at a given temperature.

Procedure:

-

Preparation: Add an excess amount of this compound to several vials, ensuring that undissolved liquid will remain at equilibrium.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or agitator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for several hours to allow the undissolved solute to form a distinct layer.

-

Sampling: Carefully remove an aliquot from the clear, saturated supernatant without disturbing the undissolved layer.

-

Quantification: Accurately dilute the aliquot with a suitable solvent and determine the concentration of this compound using a calibrated analytical method, such as quantitative NMR (qNMR), HPLC with a UV detector, or GC-MS.

-

Calculation: The solubility is then calculated and typically expressed in mg/mL or mol/L.

Conclusion

This compound stands as a highly valuable and reactive intermediate for synthetic chemistry. Its well-defined physical properties, combined with the predictable and efficient reactivity of its bromomethyl group, make it an essential tool for the construction of complex molecules. This guide provides the foundational knowledge, practical protocols, and safety considerations necessary for the effective utilization of this important building block in research and development.

References

Sources

- 1. 131654-56-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. anaxlab.com [anaxlab.com]

- 3. jwpharmlab.com [jwpharmlab.com]

- 4. lookchem.com [lookchem.com]

- 5. 131748-91-9 CAS MSDS (2-BROMO-5-BROMOMETHYL-THIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

2-(Bromomethyl)thiazole stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 2-(Bromomethyl)thiazole for Drug Discovery Professionals

The Criticality of Stability: An Introduction

This compound is a foundational building block in medicinal chemistry and drug discovery, prized for its role in synthesizing a vast array of biologically active molecules.[1][2] Its utility stems from the highly reactive bromomethyl group attached to the C-2 position of the thiazole ring, which allows for facile introduction of the thiazole moiety into larger, more complex structures.[3][4] However, the very reactivity that makes this compound a valuable synthetic tool also renders it inherently unstable. Improper handling and storage can lead to rapid degradation, compromising sample integrity, generating misleading experimental results, and wasting valuable resources.

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of this compound. Moving beyond simple procedural lists, we will delve into the chemical principles behind its reactivity, outline its primary degradation pathways, and present field-proven protocols for storage and handling that constitute a self-validating system for preserving its chemical fidelity.

The Chemical Personality of this compound: A Foundation for Stability

Understanding the inherent chemical properties of this compound is paramount to designing effective storage strategies. Its instability is not arbitrary; it is a direct consequence of its molecular and electronic structure.

Electronic Structure and Inherent Reactivity

The thiazole ring is an aromatic heterocycle, meaning it has significant pi-electron delocalization, which lends it a degree of stability.[5] However, the presence of the electronegative nitrogen and sulfur atoms creates a unique electronic landscape. The C-2 position (the carbon atom situated between the nitrogen and sulfur) is particularly electron-deficient. This electronic pull, combined with the ability of the thiazole ring to stabilize an adjacent positive charge, makes the attached bromomethyl group exceptionally reactive, analogous to a benzylic halide.[3] This inherent reactivity predisposes the molecule to nucleophilic substitution reactions.[6][7]

The Bromomethyl Group: The Epicenter of Instability

The carbon-bromine (C-Br) bond is the molecule's Achilles' heel. Bromine is an excellent leaving group because the bromide ion (Br⁻) is stable on its own. Consequently, the C-Br bond can be cleaved relatively easily, particularly when attacked by a nucleophile—an electron-rich species.[3] This nucleophilic substitution can occur via two primary mechanisms:

-

SN2 Mechanism: A one-step process where a strong nucleophile directly attacks the carbon atom, displacing the bromine atom. This is favored by strong, unhindered nucleophiles.[3]

-

SN1 Mechanism: A two-step process where the bromine leaves first, forming a stabilized carbocation intermediate, which is then attacked by the nucleophile. The thiazole ring's ability to stabilize this positive charge makes this pathway viable.[3]

Regardless of the precise mechanism, the key takeaway is that the bromomethyl group is highly susceptible to attack by any available nucleophile, making its protection from such species the cornerstone of effective storage.

Primary Degradation Pathways: Anticipating and Preventing Instability

Proactive management of this compound requires anticipating the chemical reactions that lead to its degradation. The most common and detrimental pathway involves hydrolysis from ambient moisture.

Hydrolysis: The Ubiquitous Threat

The most significant threat to the stability of this compound during storage is hydrolysis. Water, although a weak nucleophile, is omnipresent in the laboratory environment. It can attack the electrophilic carbon of the bromomethyl group, leading to the formation of 2-(hydroxymethyl)thiazole and hydrobromic acid (HBr).

The accumulation of HBr can further catalyze the degradation of the remaining material, creating an autocatalytic cycle of decomposition. This underscores the absolute necessity of maintaining strictly anhydrous (dry) conditions.

Caption: Primary degradation pathway of this compound via hydrolysis.

Other Nucleophilic Threats

Besides water, other common laboratory reagents can readily degrade the compound. These include:

-

Amines, thiols, and alcohols: These are potent nucleophiles that will rapidly react to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively.[3]

-

Solvents: Protic solvents (like methanol or ethanol) or nucleophilic aprotic solvents (like DMSO, though slower) can participate in degradation.[8]

Therefore, it is crucial to ensure this compound is not stored in proximity to or in containers previously used for such reagents without rigorous cleaning.

Recommended Storage and Handling Protocols: A Self-Validating System

A robust storage protocol is a self-validating system, where each step is designed to mitigate a specific, known risk. The following protocols are based on the chemical principles outlined above.

Core Storage Conditions Explained

| Parameter | Recommendation | Rationale (The "Why") |

| Temperature | Store in freezer, under -20°C [9] | Reduces the kinetic energy of molecules, significantly slowing the rate of all potential degradation reactions, including hydrolysis and self-reaction. |

| Atmosphere | Inert Atmosphere (Argon or Nitrogen) [9] | Displaces atmospheric oxygen and, most critically, moisture (H₂O). This directly inhibits the primary hydrolysis degradation pathway.[8] |

| Container | Amber glass vial with PTFE-lined cap | Amber glass protects the compound from light, which can initiate radical-based degradation pathways. A PTFE-lined cap provides a superior, chemically inert seal against moisture ingress compared to other liners. |

| Moisture Control | Store inside a desiccator within the freezer | Provides a secondary barrier against moisture, especially during temperature fluctuations when opening and closing the freezer. |

| Handling | Aliquot upon receipt; avoid freeze-thaw cycles | Minimizes the exposure of the bulk material to the atmosphere. Repeatedly warming and cooling the entire stock introduces moisture through condensation, accelerating degradation. |

Step-by-Step Protocol: Aliquoting for Long-Term Storage

This protocol ensures the long-term integrity of the bulk supply.

-

Preparation: Move the sealed primary container of this compound, a set of small, pre-labeled amber glass vials, and necessary tools into an inert atmosphere glovebox. If a glovebox is unavailable, work quickly under a steady stream of dry argon or nitrogen gas.

-

Equilibration: Allow the primary container to equilibrate to the ambient temperature inside the inert atmosphere for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Dispensing: Once equilibrated, open the primary container and quickly dispense the desired aliquot amounts into the smaller vials.

-

Inerting: Before sealing each aliquot vial, flush the headspace with argon or nitrogen gas for several seconds.

-

Sealing: Tightly seal each vial with a PTFE-lined cap. For extra protection, wrap the cap-vial interface with Parafilm®.

-

Storage: Place the newly created aliquot vials and the re-sealed primary container into a desiccator. Place the desiccator in the designated freezer (-20°C or colder).

-

Documentation: Record the date of aliquoting and the number of vials created in a laboratory notebook or inventory system.

Caption: Recommended workflow for aliquoting and storing this compound.

Incompatible Materials

To prevent rapid decomposition, strictly avoid storing or handling this compound with the following:

-

Strong bases

-

Nucleophiles (amines, thiols, alcohols)

-

Water and protic solvents

Stability Assessment: Verifying Compound Integrity

Even with optimal storage, periodic verification of compound purity is good scientific practice.

Analytical Techniques for Purity Assessment

-

Thin-Layer Chromatography (TLC): A fast and simple method to qualitatively assess purity. The appearance of new, more polar spots (e.g., the hydrolysis product 2-(hydroxymethyl)thiazole) is indicative of degradation.[3]

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A decrease in the area of the main peak and the appearance of new peaks over time signals degradation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure and identify degradation products by their characteristic chemical shifts. The hydrolysis product, for instance, would show a new peak for the -CH₂OH group.

Protocol: Quick Purity Check by TLC

-

Sample Preparation: Prepare a dilute solution of the this compound aliquot in a non-nucleophilic, volatile solvent like dichloromethane or ethyl acetate (~1 mg/mL).

-

Spotting: Carefully spot the solution onto a silica gel TLC plate. For comparison, it is ideal to spot a reference sample from a freshly opened vial if available.

-

Elution: Develop the plate in a TLC chamber using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate, starting with a non-polar mixture like 9:1 and adjusting as needed).

-

Visualization: Visualize the plate under a UV lamp (254 nm). Circle any visible spots.

-

Analysis: A pure sample should show a single, well-defined spot. The presence of additional spots, particularly one at a lower Rf value (more polar), suggests degradation has occurred.

Conclusion

This compound is an indispensable reagent whose utility is directly tied to its purity. Its inherent reactivity, centered on the labile bromomethyl group, makes it highly susceptible to degradation, primarily through hydrolysis. By understanding the chemical principles of its instability and implementing a rigorous, self-validating storage and handling protocol—centered on cold, dry, and inert conditions—researchers can ensure the long-term integrity of this critical building block. Adherence to these guidelines will safeguard experimental outcomes and uphold the standards of scientific integrity in drug discovery and development.

References

- Benchchem. 2-(Bromomethyl)-4-methyl-1,3-thiazole | 913073-81-1.

- Sigma-Aldrich. 2-Bromo-4-(bromomethyl)thiazole | 180597-85-7.

- Fisher Scientific. SAFETY DATA SHEET - 2-(Bromomethyl)benzothiazole.

- ChemicalBook.

- Fisher Scientific. SAFETY DATA SHEET - 2-Bromothiazole. (2021-12-24).

- BLD Pharm. This compound hydrobromide | 1263378-94-4.

- AK Scientific, Inc. 4-Bromo-2-(bromomethyl)

- Journal of the Chemical Society B: Physical Organic.

- Advanced Biotech. SDS - 2,4-Dimethyl-5-Acetyl Thiazole synthetic. (2025-01-25).

- Wikipedia. Thiazole.

- Journal of the Chemical Society, Perkin Transactions 2. Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles.

- PubMed. Investigation of 3 industry-wide applied storage conditions for compound libraries.

- ChemicalBook. 2-BROMO-5-BROMOMETHYL-THIAZOLE | 131748-91-9.

- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- BioSolveIT. Chemical Building Blocks - Drug Discovery Solutions.

- Quora. What makes carbonyl compounds so reactive towards nucleophiles? What makes alkyl halides less reactive? (2023-09-22).

- ChemScene. Building blocks | Bioactive small molecules.

Sources

- 1. biosolveit.de [biosolveit.de]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Thiazole - Wikipedia [en.wikipedia.org]

- 6. Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Investigation of 3 industry-wide applied storage conditions for compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Bromo-4-(bromomethyl)thiazole | 180597-85-7 [sigmaaldrich.com]

- 10. fishersci.ca [fishersci.ca]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)thiazole from 2-Methylthiazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of 2-(Bromomethyl)thiazole, a critical building block in medicinal chemistry and pharmaceutical development. The primary focus is on the free-radical bromination of 2-methylthiazole using N-Bromosuccinimide (NBS). We will explore the underlying reaction mechanism, provide a detailed and validated experimental protocol, discuss crucial safety considerations, and highlight the compound's significance as a synthetic intermediate. This document is designed to equip researchers with the necessary expertise to perform this synthesis efficiently and safely, grounded in established chemical principles.

Introduction: The Strategic Importance of this compound

The thiazole ring is a privileged scaffold in drug discovery, appearing in a multitude of FDA-approved drugs, including antibiotics, antivirals, and anticancer agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a valuable component in designing molecules with specific biological activities.[3] this compound serves as a highly versatile intermediate, providing a reactive "handle" for introducing the thiazole nucleus into more complex molecular architectures.[4] The bromomethyl group is analogous in reactivity to a benzylic halide, readily undergoing nucleophilic substitution reactions, making it an essential tool for synthetic chemists in the development of novel therapeutic agents.[4][5]

The conversion of the readily available and inexpensive 2-methylthiazole to its brominated counterpart is, therefore, a cornerstone reaction for laboratories engaged in the synthesis of thiazole-containing compounds.[6][7]

The Core Synthesis: Free-Radical Bromination

The most reliable and selective method for synthesizing this compound from 2-methylthiazole is the Wohl-Ziegler reaction, a free-radical bromination at the allylic or benzylic position.[8]

Causality Behind Experimental Choices: Why N-Bromosuccinimide?

While elemental bromine (Br₂) can effect bromination, it presents a significant challenge. The thiazole ring, although less aromatic than benzene, is still susceptible to electrophilic aromatic substitution. The use of Br₂ can lead to a mixture of products, including undesired ring bromination, complicating purification and reducing the yield of the target compound.[9]

N-Bromosuccinimide (NBS) is the reagent of choice because it circumvents this issue.[10] NBS serves as a source for a low, constant concentration of molecular bromine (Br₂) throughout the reaction. This is achieved through the reaction of NBS with trace amounts of HBr that are generated during the propagation step of the radical mechanism.[11] This low Br₂ concentration ensures that the radical pathway is kinetically favored over the competing electrophilic addition pathway.[9][12]

Furthermore, NBS is a crystalline solid, which is significantly easier and safer to handle than the fuming, highly corrosive liquid bromine.[9][10]

The Reaction Mechanism: A Step-by-Step Radical Chain Process

Understanding the mechanism is paramount for troubleshooting and optimizing the reaction. The process follows a classic free-radical chain reaction sequence: initiation, propagation, and termination.[13]

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation.[14][15] The resulting radicals abstract a bromine atom from a Br₂ molecule (present in low concentration) to generate the key bromine radical (Br•).

-

Propagation: This is a two-step cycle that forms the product and regenerates the chain-carrying radical.

-

Step 2a (Hydrogen Abstraction): A bromine radical (Br•) selectively abstracts a hydrogen atom from the methyl group of 2-methylthiazole. This step is highly regioselective. The resulting thiazol-2-ylmethyl radical is stabilized by resonance with the adjacent thiazole ring, making it more stable than a radical formed by abstraction of a ring hydrogen.[4]

-

Step 2b (Halogen Abstraction): The thiazol-2-ylmethyl radical reacts with a molecule of Br₂ (generated from NBS + HBr) to yield the final product, this compound, and a new bromine radical (Br•), which continues the chain.[11]

-

-

Termination: The reaction concludes when two radical species combine, ending the chain. This can occur in several ways, such as two bromine radicals combining or a bromine radical combining with a thiazol-2-ylmethyl radical.[13]

Below is a visualization of the radical reaction mechanism.

Caption: The free-radical mechanism for the bromination of 2-methylthiazole.

Validated Experimental Protocol

This protocol provides a self-validating system for the synthesis of this compound. Adherence to these steps, coupled with careful monitoring, ensures a high probability of success.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount |

| 2-Methylthiazole | 99.15 | 0.10 | 1.0 | 9.92 g (8.5 mL) |

| N-Bromosuccinimide (NBS) | 177.98 | 0.105 | 1.05 | 18.69 g |

| AIBN | 164.21 | 0.002 | 0.02 | 0.33 g |

| Carbon Tetrachloride (CCl₄) | 153.82 | - | - | 200 mL |

Note: NBS should be recrystallized from water if it appears yellow to remove any residual bromine and ensure optimal performance.[8]

Step-by-Step Methodology

The experimental workflow is outlined below.

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: Assemble a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the setup is in a certified chemical fume hood.

-

Charging Reagents: To the flask, add 2-methylthiazole (8.5 mL, 0.10 mol), carbon tetrachloride (200 mL), N-Bromosuccinimide (18.69 g, 0.105 mol), and AIBN (0.33 g, 0.002 mol).

-

Reaction Execution: Heat the mixture to a gentle reflux (approximately 77°C for CCl₄) using a heating mantle. The reaction can be monitored by observing the dense NBS at the bottom of the flask being consumed and replaced by the less dense succinimide, which will float. The reaction is typically complete within 2-4 hours.

-

Work-up - Quenching and Extraction:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a Büchner funnel to remove the solid succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate solution (2 x 50 mL) to remove any unreacted bromine, followed by saturated aqueous sodium chloride (brine) (1 x 50 mL).

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear to pale yellow oil. Due to the thermal sensitivity of similar compounds, distillation should be performed efficiently.[16][17]

Safety, Handling, and Trustworthiness

Scientific integrity demands a rigorous approach to safety. The reagents and the product in this synthesis possess significant hazards.

-

N-Bromosuccinimide (NBS): A corrosive solid that can cause severe skin burns and eye damage.[18][19][20] It is also an oxidizer and should be kept away from combustible materials.[19][21] Handle only in a fume hood with appropriate personal protective equipment (PPE).

-

Carbon Tetrachloride (CCl₄): A toxic and carcinogenic solvent. It is also an ozone-depleting substance. If possible, less hazardous solvents like cyclohexane or acetonitrile should be investigated, though reaction optimization may be required.[22]

-

AIBN: A radical initiator that can decompose violently if heated improperly. Store in a cool place and avoid grinding or subjecting it to friction.[14]

-

This compound (Product): As an alkylating agent, this compound should be treated as toxic and corrosive. It is a lachrymator (causes tearing) and should be handled with extreme care in a well-ventilated fume hood.[23]

Mandatory Personal Protective Equipment (PPE):

Emergency Procedures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[18][21]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18][20]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[18]

Conclusion and Future Applications

The synthesis of this compound via radical bromination of 2-methylthiazole is a robust and essential transformation for chemists in drug discovery. Its strategic importance lies in its ability to serve as a versatile precursor for a wide array of more complex, biologically active molecules.[5][25][26] By understanding the mechanistic underpinnings and adhering to a validated, safety-conscious protocol, researchers can reliably produce this valuable building block, paving the way for the development of next-generation thiazole-containing pharmaceuticals.

References

- Central Drug House (P) Ltd. (n.d.). N-Bromo Succinimide Material Safety Data Sheet.

- Apollo Scientific. (n.d.). N-Bromosuccinimide Safety Data Sheet.

- ChemScience. (2024). Safety Data Sheet: N-Bromosuccinimide.

- Fisher Scientific. (n.d.). Safety Data Sheet: N-Bromosuccinimide.

- Benchchem. (n.d.). 2-(Bromomethyl)-4-methyl-1,3-thiazole.

- Carl ROTH. (2024). Safety Data Sheet: N-Bromosuccinimide.

- Chemistry university. (2023, July 14).

- Chemistry university. (2021, May 24).

- Wikipedia. (n.d.). Radical initiator.

- Catalyst University. (2018, January 21). Radical Bromination: The Primary Alkane Reaction (Theory & Practice) [Video]. YouTube.

- BYJU'S. (n.d.). Mechanism of Free Radical Bromination.

- Reagent Guide. (2011, June 10). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Organic Chemistry Portal.

- Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.

- Wikipedia. (n.d.). N-Bromosuccinimide.

- Giles, R., & Melendez, E. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)

- ResearchGate. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.

- MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

- PubMed. (2013, April 14). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development.

- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.

- ResearchGate. (n.d.). Useful Synthesis of Various Thiazole and Polythiazolyl Derivatives from Thiocarboxamide and b-Bromoacyl Compound.

- Thesis Template. (n.d.).

- Journal of Chemical Research. (2024, September 26).

- Google Patents. (n.d.). CN105348216A - Synthetic method for 2-acetyl thiazole.

- Organic Chemistry Portal. (n.d.). Thiazole synthesis.

- Anax Laboratories. (n.d.). 131654-56-3 | this compound.

- MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- MDPI. (n.d.). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities.

- PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- PubMed Central. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.

- Justia Patents. (2003, February 3). Method for purifying 2-chloro-5-chloromethyl thiazole.

- Google Patents. (n.d.). WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole.

Sources

- 1. mdpi.com [mdpi.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 7. Thiazole synthesis [organic-chemistry.org]

- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 12. youtube.com [youtube.com]

- 13. byjus.com [byjus.com]

- 14. youtube.com [youtube.com]

- 15. Radical initiator - Wikipedia [en.wikipedia.org]

- 16. patents.justia.com [patents.justia.com]

- 17. WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. chemscience.com [chemscience.com]

- 21. carlroth.com:443 [carlroth.com:443]

- 22. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]

- 23. anaxlab.com [anaxlab.com]

- 24. fishersci.no [fishersci.no]

- 25. mdpi.com [mdpi.com]

- 26. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hantzsch Synthesis of 2-Aminothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged heterocyclic scaffold, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence in medicinal chemistry is due to its versatile chemical reactivity and its ability to participate in a wide range of biological interactions, leading to therapeutic agents with antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[3][4][5] The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most robust and widely utilized methods for constructing this critical pharmacophore.[1][6][7]

This guide provides a comprehensive technical overview of the Hantzsch synthesis for preparing 2-aminothiazole derivatives. It delves into the core reaction mechanism, presents detailed experimental protocols for both classical and modern variations, and discusses the critical context of its application in drug discovery and development.

The Core Reaction: Mechanism and Rationale

The classical Hantzsch synthesis provides a direct route to the thiazole ring by condensing an α-haloketone with a thioamide.[7][8] For the specific synthesis of 2-aminothiazole derivatives, thiourea is employed as the thioamide component.[1] The reaction is known for its reliability and generally high yields.[8]

Causality of the Mechanism:

The reaction proceeds through a well-established sequence of nucleophilic attack, intramolecular cyclization, and dehydration. Understanding this mechanism is paramount for troubleshooting, optimizing conditions, and predicting the feasibility of synthesizing novel derivatives.

-

S-Alkylation (Nucleophilic Substitution): The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the haloketone. This is a standard SN2 reaction, where the halide (typically bromo or chloro) acts as the leaving group to form an isothiouronium salt intermediate.[8] The choice of a good leaving group (I > Br > Cl) can influence reaction rates.

-

Intramolecular Cyclization (Nucleophilic Addition): The amino group of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This step forms a five-membered heterocyclic ring, a 4-hydroxy-4,5-dihydrothiazole (hydroxythiazoline) intermediate.

-

Dehydration (Elimination): The final step is the acid- or base-catalyzed elimination of a water molecule from the hydroxythiazoline intermediate. This dehydration step results in the formation of a stable, aromatic 2-aminothiazole ring.[1]

Caption: The reaction pathway of the Hantzsch synthesis.

Experimental Protocols & Methodologies

A sound experimental design is self-validating. This involves not only the reaction setup but also in-process monitoring and robust characterization of the final product.

Caption: A typical experimental workflow for Hantzsch synthesis.

Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole

This protocol is a robust, foundational method based on the reaction between 2-bromoacetophenone and thiourea.[8]

Materials:

-

2-Bromoacetophenone (5.0 mmol, 0.995 g)

-

Thiourea (7.5 mmol, 0.571 g)

-

Methanol or Ethanol (5-10 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Stir bar and magnetic stir plate

-

Buchner funnel and filter flask

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Solvent Addition: Add methanol or ethanol (5 mL) and a stir bar.

-

Reaction: Attach a reflux condenser and heat the mixture with stirring to a gentle reflux (a hot plate setting of ~100°C is often sufficient) for 30-60 minutes.[8]

-

Monitoring (Trustworthiness Pillar): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A 50:50 ethyl acetate/hexane mobile phase can be used.[8] The disappearance of the 2-bromoacetophenone spot indicates reaction completion.

-

Work-up and Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the contents into a beaker containing 20 mL of cold 5% aqueous sodium carbonate solution and swirl to mix.[8] The base neutralizes the HBr byproduct, aiding precipitation of the free amine product.

-

Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

Drying & Characterization: Allow the collected solid to air dry. The crude product is often pure enough for characterization by NMR and melting point determination.[8] If necessary, the product can be further purified by recrystallization from ethanol.

Protocol 2: Modern One-Pot, Catalyst-Assisted Synthesis

Modern variations aim to improve efficiency, safety, and environmental friendliness ("green chemistry"). This one-pot protocol uses a solid-supported catalyst and avoids the need to handle the lachrymatory α-haloketone directly by generating it in situ.[9][10]

Materials:

-

A substituted acetophenone (1 mmol)

-

Thiourea (1 mmol)

-

A halogen source (e.g., Iodine, N-Bromosuccinimide)

-

A catalyst (e.g., Silica-supported tungstosilicic acid, SiW/SiO₂) (15 mol%)[9]

-

Solvent (e.g., Ethanol/Water 1:1, 5 mL)[9]

Step-by-Step Methodology:

-

Setup: In a round-bottom flask, combine the acetophenone (1 mmol), thiourea (1 mmol), halogen source, and catalyst.

-

Solvent Addition: Add the solvent system (e.g., 5 mL of 1:1 ethanol/water).

-

Reaction: Reflux the mixture with stirring at 65°C for 2-3.5 hours.[9] Alternatively, some modern methods utilize microwave irradiation for significantly shorter reaction times.[2]

-

Monitoring: Monitor the reaction by TLC until the starting ketone is consumed.

-

Work-up and Isolation: Cool the reaction mixture. The solid product and catalyst can be collected by filtration.

-

Purification: Wash the collected solid with ethanol. The product can then be dissolved in a solvent like acetone, and the insoluble solid catalyst can be removed by a second filtration. Evaporation of the solvent yields the purified product.[9] A key advantage is that the catalyst is often recoverable and reusable.[9]

Comparative Analysis of Methodologies

The choice of methodology often depends on the desired scale, available equipment, and specific substrate.

| Methodology | Typical Conditions | Reaction Time | Advantages | Disadvantages | Reference |

| Classical Hantzsch | Ethanol or Methanol, Reflux | 30 min - 10 hours | Simple, reliable, high-yielding for many substrates. | Requires handling of lachrymatory α-haloketones; can have long reaction times. | [8] |

| Microwave-Assisted | Ethanol, Microwave Irradiation | 5 - 15 minutes | Extremely rapid, often improved yields, high efficiency. | Requires specialized microwave reactor equipment. | |

| One-Pot Catalytic | SiW/SiO₂, Ethanol/Water, Reflux | 1.5 - 3.5 hours | Avoids handling α-haloketones, greener solvents, reusable catalyst. | Catalyst preparation/cost may be a factor; optimization may be needed. | [9] |

| Solvent-Free | Neat reactants, heating | Seconds to minutes | Environmentally friendly, rapid, simple work-up. | May not be suitable for all substrates; potential for thermal decomposition. | [11] |

Substrate Scope and Strategic Considerations

The Hantzsch synthesis is versatile, accommodating a wide range of substituents on both the α-haloketone and the thiourea.

-

α-Haloketones: Both aromatic and aliphatic ketones can be used. Electron-withdrawing or -donating groups on aromatic rings are generally well-tolerated, allowing for the synthesis of a diverse library of 4-aryl-2-aminothiazoles.

-

Thioureas: While unsubstituted thiourea is common, N-substituted and N,N-disubstituted thioureas can also be used to generate corresponding N-substituted 2-aminothiazoles.

-

Regioselectivity: A critical consideration arises when using N-monosubstituted thioureas. The reaction can potentially yield two isomeric products: the 2-(N-substituted amino)thiazole or the 3-substituted 2-iminothiazoline. In neutral solvents, the reaction almost exclusively yields the 2-(N-substituted amino) product. However, under strongly acidic conditions, the formation of the 2-imino isomer can be significant or even predominant.[12][13] This mechanistic divergence under different pH conditions is a key insight for synthetic planning.

The Role of 2-Aminothiazoles in Drug Development

The 2-aminothiazole scaffold is a cornerstone in modern drug discovery. Its prevalence stems from its ability to act as a versatile template for molecular design, allowing for functionalization at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.

-

Anticancer Agents: The scaffold is a key component of several clinically important kinase inhibitors. For example, Dasatinib , a dual BCR-ABL and Src family tyrosine kinase inhibitor used to treat leukemia, features a central 2-aminothiazole core.[14] The synthesis of Dasatinib and its analogues often relies on the Hantzsch reaction or its variants.

-

Antimicrobial and Antifungal Agents: Numerous 2-aminothiazole derivatives have been synthesized and shown to possess potent activity against a range of pathogens, including Mycobacterium tuberculosis.[15][16]

-

Anti-inflammatory and Neuroprotective Agents: Derivatives have also been explored for treating inflammatory diseases and neurodegenerative disorders like prion disease.[6][17]

The Hantzsch synthesis provides an efficient and scalable entry point to these valuable molecular architectures, making it an indispensable tool for medicinal chemists in the generation of novel therapeutic candidates.[3][15][18]

References

- Khalifa M. E.

- Recent Developments and Biological Activities of 2-Aminothiazole Deriv

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. Semantic Scholar. [Link]

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH.

- Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. Der Pharma Chemica. [Link]

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH.

- Hantzsch Thiazole Synthesis - Chem Help Asap. Chem Help Asap. [Link]

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central.

- One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity | Asian Journal of Chemistry. Asian Journal of Chemistry. [Link]

- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. [Link]

- 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - NIH.

- Hantzsch Thiazole Synthesis - SynArchive. SynArchive. [Link]

- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem - RSC Publishing. Royal Society of Chemistry. [Link]

- Thiazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

- General reaction for Hantzsch's synthesis of 2-aminothiazole - ResearchGate.

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Request PDF - ResearchGate.

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed. PubMed. [Link]

- (PDF) Synthesis of 2-aminothiazole derivatives: A short review - ResearchGate.

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. [Link]

- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.

- A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing). Royal Society of Chemistry. [Link]

- Investigation of potent anti-mycobacterium tuberculosis agents derived | DDDT. Dovepress. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 7. synarchive.com [synarchive.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 11. Thiazole synthesis [organic-chemistry.org]

- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]

- 14. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. dovepress.com [dovepress.com]

- 17. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-(Bromomethyl)thiazole: An In-depth Technical Guide

Introduction: The Structural Significance of 2-(Bromomethyl)thiazole

This compound (CAS No. 131654-56-3) is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its structure, comprising a thiazole ring substituted at the C2 position with a reactive bromomethyl group, renders it a versatile intermediate for introducing the thiazol-2-ylmethyl moiety into a wide array of molecular scaffolds. The thiazole ring itself is a key pharmacophore found in numerous approved drugs, including the vitamin thiamine (Vitamin B1) and various antibiotics and anticancer agents. The reactivity of the bromomethyl group is analogous to that of a benzylic bromide, providing a readily accessible electrophilic site for nucleophilic substitution reactions, making it a valuable reagent in drug discovery and development.

Accurate and unambiguous structural confirmation of such a crucial intermediate is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final target molecules. This guide provides a comprehensive analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the theoretical underpinnings of the expected spectral data, explain the causality behind experimental choices, and provide field-proven protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR provide a complete picture of its carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to be relatively simple, revealing three distinct proton environments. The chemical shift of each proton is dictated by its local electronic environment, influenced by the electronegativity of adjacent atoms and the aromaticity of the thiazole ring.

Expected ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 (Thiazole ring) | ~7.8 - 8.0 | Doublet (d) | 1H |

| H-5 (Thiazole ring) | ~7.4 - 7.6 | Doublet (d) | 1H |

| -CH₂Br (Bromomethyl) | ~4.5 - 4.8 | Singlet (s) | 2H |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

-

Thiazole Ring Protons (H-4 and H-5): The protons on the thiazole ring appear in the aromatic region (typically δ 7.0-9.0 ppm). They are expected to present as two distinct doublets due to spin-spin coupling (³J-coupling) with each other. The H-4 proton is typically deshielded relative to H-5 due to its proximity to the electronegative nitrogen atom.

-

Bromomethyl Protons (-CH₂Br): The methylene protons of the bromomethyl group are significantly deshielded and appear downfield (around 4.5-4.8 ppm). This is a result of the strong electron-withdrawing inductive effect of the adjacent bromine atom and the influence of the thiazole ring. This signal is expected to be a sharp singlet as there are no adjacent protons to couple with. A chemical shift in this region is highly characteristic of benzylic-like bromides[1].

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, four distinct signals are anticipated.

Expected ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (Thiazole ring) | ~165 - 170 | Attached to two heteroatoms (N and S) and the bromomethyl group. |

| C4 (Thiazole ring) | ~142 - 145 | Aromatic CH carbon adjacent to nitrogen. |

| C5 (Thiazole ring) | ~120 - 125 | Aromatic CH carbon adjacent to sulfur. |

| -CH₂Br (Bromomethyl) | ~30 - 35 | Aliphatic carbon attached to the electronegative bromine atom. |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

-

Thiazole Ring Carbons: The chemical shifts of the thiazole ring carbons are characteristic of aromatic heterocyclic systems. The C2 carbon, bonded to both nitrogen and sulfur, is the most downfield of the ring carbons[2]. The relative positions of C4 and C5 are consistent with other thiazole derivatives.

-

Bromomethyl Carbon: The signal for the -CH₂Br carbon appears in the aliphatic region but is shifted downfield due to the deshielding effect of the attached bromine atom.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data for a small molecule like this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial[3].

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at δ ~7.26 ppm, which can be used as a secondary chemical shift reference.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the primary reference point.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the solution height is adequate for the instrument (typically ~4-5 cm).

-

-

Instrument Setup & Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and distortion, ensuring high resolution.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument). Key parameters include a sufficient number of scans (8-16) for good signal-to-noise, a relaxation delay (D1) of 1-5 seconds to ensure full proton relaxation between pulses, and a spectral width covering the expected range of chemical shifts (e.g., 0-12 ppm)[4].

-

Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply baseline correction to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons in each environment.

-

Mandatory Visualization: NMR Workflow

Caption: A streamlined workflow for NMR analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups